molecular formula C12H7N3O2S B8638963 5-Nitro-2-(2-pyridinyl)benzothiazole CAS No. 61352-23-6

5-Nitro-2-(2-pyridinyl)benzothiazole

Cat. No.: B8638963
CAS No.: 61352-23-6
M. Wt: 257.27 g/mol
InChI Key: BJYFAMSBOFWNMC-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloropyridine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-pyridinyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: 5-Amino-2-(pyridin-2-yl)-1,3-benzothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(2-pyridinyl)benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-pyridinyl)benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
  • 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
  • 5-Nitro-2-(2-pyridyl)benzimidazole

Uniqueness

5-Nitro-2-(2-pyridinyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and pyridinyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

61352-23-6

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

5-nitro-2-pyridin-2-yl-1,3-benzothiazole

InChI

InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H

InChI Key

BJYFAMSBOFWNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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